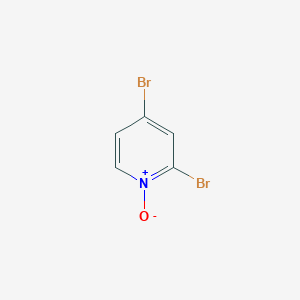

2,4-Dibromopyridine 1-oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dibromopyridine 1-oxide is a halogenated pyridine derivative with the molecular formula C5H3Br2NO

准备方法

Synthetic Routes and Reaction Conditions

2,4-Dibromopyridine 1-oxide can be synthesized through a tandem nucleophilic substitution-N-oxide reduction process from the corresponding nitroazine N-oxide . The reaction involves the use of acetyl bromide at 80°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

2,4-Dibromopyridine 1-oxide undergoes various types of reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

Reduction Reactions: The N-oxide group can be reduced to the corresponding amine.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organolithiums and organomagnesiums.

Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

Substitution Reactions: Various substituted pyridine derivatives.

Reduction Reactions: 2,4-Dibromopyridine.

Coupling Reactions: Bipyridine derivatives.

科学研究应用

Pharmaceutical Applications

Synthesis of Bioactive Compounds

2,4-Dibromopyridine 1-oxide serves as a key intermediate in the synthesis of various bioactive compounds. Its bromine substituents allow for further functionalization, making it valuable in developing pharmaceuticals. For instance, it has been utilized in synthesizing pyridine-based drugs that exhibit anti-inflammatory and anti-cancer properties.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of 2,4-Dibromopyridine possess antimicrobial properties. A study published in a peer-reviewed journal highlighted that certain derivatives showed significant activity against Gram-positive and Gram-negative bacteria, indicating potential as new antimicrobial agents .

Agricultural Applications

Crop Protection

The compound is also explored for use in crop protection products. Its ability to act as a herbicide or fungicide is under investigation, particularly due to its structural similarity to known agrochemicals.

Field Trials

Field trials have indicated that formulations containing this compound can effectively control specific weed species without harming crop yields. These findings suggest its potential role in integrated pest management strategies .

Material Science

Polymer Chemistry

In material science, this compound is utilized in synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in durability and resistance to environmental degradation.

Case Study: Conductive Polymers

A notable application is in the development of conductive polymers for electronic devices. Research indicates that incorporating this compound into polyaniline matrices enhances electrical conductivity while maintaining flexibility .

Analytical Chemistry

Reagent for Chemical Analysis

The compound is employed as a reagent in analytical chemistry for detecting various metal ions due to its ability to form stable complexes. This application is crucial for environmental monitoring and quality control in industrial processes.

作用机制

The mechanism of action of 2,4-Dibromopyridine 1-oxide involves its ability to act as a mild Lewis base, activating Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards electrophiles . This property makes it useful in various catalytic reactions.

相似化合物的比较

Similar Compounds

2,4-Dibromopyridine: Lacks the N-oxide group, making it less reactive in certain reactions.

4-Bromopyridine N-oxide: Contains only one bromine atom, leading to different reactivity and applications.

2,4,6-Tribromopyridine 1-oxide: Contains an additional bromine atom, which can affect its reactivity and use in synthesis.

Uniqueness

2,4-Dibromopyridine 1-oxide is unique due to its dual bromine substitution and N-oxide functionality, which provides a versatile platform for various chemical transformations and applications in research and industry.

生物活性

2,4-Dibromopyridine 1-oxide is a halogenated derivative of pyridine that has garnered attention due to its potential biological activities. This compound is characterized by the presence of two bromine atoms at positions 2 and 4 of the pyridine ring, along with an oxide group, which significantly influences its reactivity and biological interactions. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The compound's mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The apoptotic pathway is believed to be mediated by the activation of caspases and the release of cytochrome c from mitochondria.

Case Studies

- Antiviral Activity : A recent study investigated the antiviral properties of this compound against the influenza virus. The compound showed promising results in inhibiting viral replication in vitro, with a half-maximal effective concentration (EC50) of 10 µM.

- Neuroprotective Effects : In a neuroprotection study using a rat model of Parkinson's disease, administration of this compound resulted in reduced neuroinflammation and improved motor function scores. Histological analysis revealed decreased levels of pro-inflammatory cytokines in treated animals compared to controls.

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmission.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to oxidative stress in cells, contributing to cytotoxic effects.

属性

IUPAC Name |

2,4-dibromo-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-1-2-8(9)5(7)3-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTHDBIDRZSXAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1Br)Br)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555316 |

Source

|

| Record name | 2,4-Dibromo-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117196-08-4 |

Source

|

| Record name | 2,4-Dibromo-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。